1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride
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Overview
Description
1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl It is a heterocyclic compound that features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride can be achieved through several synthetic routesThe reaction conditions typically include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce alcohols.
Scientific Research Applications
1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses by binding to receptors and triggering downstream effects .
Comparison with Similar Compounds
1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(2-Aminoethyl)pyrrolidine: This compound has a similar structure but lacks the ketone group, which may result in different reactivity and applications.
2-(Methylamino)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride: This compound has a methylamino group instead of an aminomethyl group, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C7H15ClN2O |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-[2-(aminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-3-7(9)5-8;/h7H,2-5,8H2,1H3;1H |
InChI Key |
GTKDGECDJYKBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1CN.Cl |
Origin of Product |
United States |
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